Lipophilicity (XLogP3-AA) Differentiates 2-Bromo vs 4-Bromo Regioisomers
The target compound, with the 2-bromobenzamido substituent, exhibits an XLogP3-AA of 4, computed by PubChem [1]. Its 4-bromo regioisomer, ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, has a computed XLogP3-AA of 4.5 [2]. The 0.5 log-unit difference in lipophilicity, arising solely from the bromine position, is large enough to affect aqueous solubility and passive membrane permeability, critical parameters in both biological screening and purification workflows.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: 4.5 |
| Quantified Difference | Δ = 0.5 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A ΔLogP of 0.5 can correspond to a ~3-fold difference in octanol-water partition coefficient, impacting compound handling, bioassay reproducibility, and lead optimization SAR, making regioisomer selection a non-trivial procurement decision.
- [1] PubChem Compound Summary for CID 7474978, XLogP3-AA property. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/893093-20-4 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 53402833, ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/53402833 (accessed 2026-04-28). View Source
